3-Amino-6-chloropicolinamide

Description

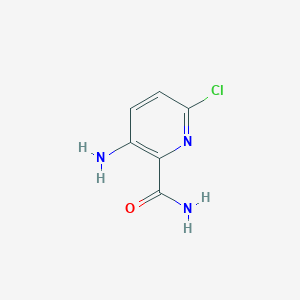

Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-chloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-4-2-1-3(8)5(10-4)6(9)11/h1-2H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGQDDSXBIALBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444290 | |

| Record name | 3-amino-6-chloropicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175358-01-7 | |

| Record name | 3-amino-6-chloropicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-6-chloropyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-6-chloropicolinamide chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of 3-Amino-6-chloropicolinamide, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This guide includes structured data tables for easy reference, details on its applications, and a conceptual workflow for its use in synthetic chemistry.

Core Chemical and Physical Properties

This compound is a heterocyclic organic compound featuring a pyridine backbone substituted with amino, chloro, and carboxamide functional groups.[2] These functional groups make it a versatile building block for creating more complex molecules with specific biological activities.[1]

The following table summarizes the key identifiers and molecular information for this compound.

| Property | Value | Reference |

| IUPAC Name | 3-amino-6-chloropyridine-2-carboxamide | [3] |

| Synonyms | 3-Amino-6-chloropyridine-2-carboxamide, 6-Chloro-3-aminopyridine-2-carboxamide | [3][4] |

| CAS Number | 175358-01-7 | [1][2][3][4][5] |

| Molecular Formula | C₆H₆ClN₃O | [1][2][3][4] |

| Molecular Weight | 171.58 g/mol | [1][3][4] |

| Canonical SMILES | C1(=C(C(=O)N)N=C(C=C1)Cl)N | [4] |

| InChI Key | ZGGQDDSXBIALBC-UHFFFAOYSA-N | [3][4] |

| MDL Number | MFCD09750671 | [1][3] |

This table outlines the key physical and chemical properties of the compound. The data is based on predicted and experimental values from various sources.

| Property | Value | Reference |

| Appearance | Off-white to yellow solid powder | [2][4] |

| Boiling Point | 349.3 °C at 760 mmHg (Predicted) | [1][4][6] |

| Density | 1.484 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa (Acidity) | 14.26 ± 0.50 (Predicted) | [4] |

| Purity | Typically ≥98% | [2][5] |

Applications and Use in Synthesis

This compound is primarily utilized as a versatile intermediate in organic synthesis.[1] Its structure is particularly valuable in the following areas:

-

Agrochemicals: It serves as a precursor for developing new herbicides and plant growth regulators.[1] The specific arrangement of its functional groups allows for the creation of compounds that target weed control pathways.[1]

-

Pharmaceuticals: In medicinal chemistry, it is a building block for designing bioactive molecules, including potential kinase inhibitors.[1] The amino and amide groups provide reactive sites for diverse chemical modifications, facilitating the development of novel active pharmaceutical ingredients (APIs).[1]

The logical workflow for utilizing this compound in research and development is illustrated below.

Caption: Synthetic workflow using this compound.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are proprietary or found within patent literature, a general synthetic approach can be inferred from related chemical syntheses. The synthesis of picolinamide derivatives often involves multi-step reactions starting from simpler pyridine compounds.

A generalized, conceptual protocol for a reaction using this compound as a starting material is provided below. This is an illustrative example of a coupling reaction.

Conceptual Protocol: N-Arylation of this compound

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent), an aryl halide (e.g., aryl bromide, 1.1 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equivalents), and a suitable ligand (e.g., Xantphos, 0.1 equivalents).

-

Solvent and Base: Add a dry, aprotic solvent such as dioxane or toluene. Add a base, for example, cesium carbonate (Cs₂CO₃, 2 equivalents).

-

Reaction Conditions: Heat the mixture to a temperature between 80-110 °C. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired N-arylated picolinamide derivative.

The workflow for this type of experimental process is visualized in the diagram below.

Caption: General experimental workflow for a coupling reaction.

Safety and Handling

Based on GHS hazard statements, this compound should be handled with care.

-

Hazards: It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

-

Storage: Store in a cool (2-8°C), dry place under an inert gas, and protect from light.[1][4][6]

Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before handling this chemical.[1] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

References

- 1. This compound [myskinrecipes.com]

- 2. indiamart.com [indiamart.com]

- 3. 3-Amino-6-chloropyridine-2-carboxamide | C6H6ClN3O | CID 10749704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 175358-01-7 [m.chemicalbook.com]

- 5. 175358-01-7 Cas No. | 3-Amino-6-chloropyridine-2-carboxamide | Apollo [store.apolloscientific.co.uk]

- 6. This compound [myskinrecipes.com]

An In-depth Technical Guide to the Mechanism of Action of 3-Amino-6-chloropicolinamide (Aminocyclopyrachlor)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-6-chloropicolinamide, more commonly known as aminocyclopyrachlor, is a synthetic herbicide belonging to the pyrimidine carboxylic acid chemical class. It functions as a synthetic auxin, mimicking the endogenous plant hormone indole-3-acetic acid (IAA). This guide provides a comprehensive technical overview of its core mechanism of action, focusing on its interaction with cellular targets, the subsequent signaling cascade, and methods for its evaluation. Aminocyclopyrachlor is readily absorbed by plant foliage and roots, translocating systemically to meristematic tissues where it exerts its effects. By binding to the TIR1/AFB family of auxin co-receptors, it hijacks the plant's natural growth regulation machinery, leading to the degradation of Aux/IAA transcriptional repressors. This initiates a cascade of unregulated gene expression, resulting in epinasty, stem twisting, leaf cupping, and ultimately, plant death. This document details the molecular interactions, quantitative binding data of analogous compounds, and key experimental protocols relevant to the study of aminocyclopyrachlor.

Core Mechanism of Action: Synthetic Auxin Mimicry

Aminocyclopyrachlor's herbicidal activity stems from its ability to function as a persistent and potent mimic of the natural plant hormone auxin.[1] Unlike natural auxins, which are tightly regulated by metabolic processes, aminocyclopyrachlor is more resistant to degradation, leading to a sustained and overwhelming auxinic signal. This disrupts the hormonal balance crucial for coordinated plant growth and development.[2]

The primary cellular targets of aminocyclopyrachlor are the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins , which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3] In the presence of an auxin or a synthetic mimic like aminocyclopyrachlor, these F-box proteins bind to both the herbicide and a member of the Auxin/Indole-3-Acetic Acid (Aux/IAA) family of transcriptional repressors .[3] This binding event acts as a molecular "glue," leading to the polyubiquitination of the Aux/IAA protein and its subsequent degradation by the 26S proteasome.[3]

The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs) , which are transcription factors that bind to auxin response elements (AuxREs) in the promoters of auxin-responsive genes. The subsequent transcription and translation of these genes lead to the characteristic symptoms of auxin herbicide phytotoxicity, including uncontrolled cell division and elongation.[4]

Receptor Selectivity

Research on various synthetic auxins has revealed a degree of selectivity for different members of the TIR1/AFB receptor family. While direct quantitative binding data for aminocyclopyrachlor is not widely published, studies on structurally and functionally similar pyridine-carboxylate herbicides, such as picloram and aminopyralid, provide significant insights. These compounds, along with aminocyclopyrachlor, exhibit a pronounced binding preference for the AFB5 co-receptor over TIR1 and AFB2 in Arabidopsis thaliana.[3] This selectivity for specific receptor clades may contribute to the differential herbicidal activity observed across various plant species.

Quantitative Data: Binding Affinities and Biological Activity

Precise quantitative data on the binding affinity of aminocyclopyrachlor to specific TIR1/AFB receptors is limited in publicly available literature. However, the binding characteristics are known to be very similar to those of picloram. The following table summarizes the equilibrium dissociation constants (Kd) for picloram and the natural auxin IAA with three representative Arabidopsis TIR1/AFB receptors, as determined by Surface Plasmon Resonance (SPR). A lower Kd value indicates a higher binding affinity.

| Compound | Receptor | Kd (µM) |

| Picloram | TIR1 | >100 |

| AFB2 | 18.2 | |

| AFB5 | 1.3 | |

| Indole-3-acetic acid (IAA) | TIR1 | 0.13 |

| AFB2 | 0.54 | |

| AFB5 | 0.52 | |

| Data sourced from "The differential binding and biological efficacy of auxin herbicides" and "The Selective Affinity of Picloram for Auxin Receptor AFB5: A Comparative Guide".[1][3] It is important to note that this data is for picloram and serves as a proxy for aminocyclopyrachlor due to their similar binding patterns. |

In terms of biological activity, aminocyclopyrachlor is highly active at low use rates, typically ranging from 0.5 to 4 ounces of active ingredient per acre for effective weed control.[2] Studies on non-auxin tolerant soybeans have shown that aminocyclopyrachlor at a rate of 0.01X of the standard labeled rate (0.12 kg ae ha-1) can reduce soybean yields by 16%.[5]

Experimental Protocols

In Vitro Auxin Receptor Binding Assay using Surface Plasmon Resonance (SPR)

This protocol outlines a method to quantitatively measure the binding of aminocyclopyrachlor to purified TIR1/AFB receptors.

Objective: To determine the equilibrium dissociation constant (Kd) of aminocyclopyrachlor for specific TIR1/AFB-Aux/IAA co-receptor complexes.

Materials:

-

Biacore SPR instrument (or equivalent)

-

Streptavidin-coated sensor chips

-

Purified, recombinant TIR1/AFB proteins (e.g., AtTIR1, AtAFB5) complexed with ASK1.

-

N-terminally biotinylated synthetic peptide corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7).

-

Aminocyclopyrachlor solutions of varying concentrations.

-

Running buffer (e.g., HBS-EP+).

Methodology:

-

Protein Expression and Purification: Express and purify recombinant TIR1/AFB-ASK1 complexes from a suitable expression system (e.g., insect cells).

-

Chip Preparation: Immobilize the biotinylated Aux/IAA degron peptide onto the surface of a streptavidin-coated sensor chip.

-

Binding Analysis:

-

Prepare a series of dilutions of aminocyclopyrachlor in running buffer.

-

In separate vials, mix each aminocyclopyrachlor dilution with a constant concentration of the purified TIR1/AFB-ASK1 protein complex.

-

Inject the protein-herbicide mixtures sequentially over the sensor chip surface, starting with the lowest concentration. The association of the co-receptor complex with the immobilized peptide is measured in real-time as a change in resonance units (RU).

-

Between each injection, flow running buffer over the chip to measure the dissociation of the complex.

-

Regenerate the sensor surface if necessary, according to the manufacturer's instructions.

-

-

Data Analysis:

-

Subtract the response from a reference flow cell to correct for bulk refractive index changes.

-

Plot the steady-state or maximum RU values against the concentration of aminocyclopyrachlor.

-

Fit the resulting binding isotherm to a suitable model (e.g., 1:1 Langmuir binding) to calculate the equilibrium dissociation constant (Kd).[1]

-

Root Growth Inhibition Bioassay

This protocol describes a whole-plant bioassay to quantify the biological efficacy of aminocyclopyrachlor.

Objective: To determine the concentration of aminocyclopyrachlor that causes a 50% reduction in root growth (GR50) in a model plant species like Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype).

-

Sterile petri plates with solid growth medium (e.g., Murashige and Skoog).

-

Aminocyclopyrachlor stock solution.

-

Growth chamber with controlled light and temperature.

-

Image analysis software.

Methodology:

-

Media Preparation: Prepare growth media containing a range of aminocyclopyrachlor concentrations. Include a solvent control (no herbicide).

-

Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and place them on the prepared plates.

-

Vernalization and Germination: Cold-treat the plates (vernalization) to synchronize germination, then transfer them to a growth chamber with a defined light/dark cycle and temperature.

-

Growth and Measurement: Allow the seedlings to grow for a specified period (e.g., 7-10 days).

-

Data Collection: Capture high-resolution images of the plates. Use image analysis software to measure the primary root length of each seedling.

-

Data Analysis:

-

Calculate the average root length for each aminocyclopyrachlor concentration.

-

Normalize the data as a percentage of the average root length of the control group.

-

Plot the percentage of root growth inhibition against the logarithm of the aminocyclopyrachlor concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter log-logistic model) to determine the GR50 value.

-

Visualizations

Signaling Pathway

Caption: Auxin signaling pathway initiated by Aminocyclopyrachlor.

Experimental Workflow

Caption: Workflow for Surface Plasmon Resonance (SPR) binding assay.

References

An In-depth Technical Guide to the Spectroscopic Data Analysis of 3-Amino-6-chloropicolinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-Amino-6-chloropicolinamide, a key intermediate in the synthesis of novel agrochemicals and pharmaceutical agents.[1][2] This document outlines the predicted and expected data from core spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are provided to ensure reproducibility. The information herein serves as a foundational resource for the unambiguous identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties

-

IUPAC Name: 3-amino-6-chloropyridine-2-carboxamide[3]

-

Synonyms: 3-Amino-6-chloropyridine-2-carboxamide[3]

-

CAS Number: 175358-01-7[1]

-

Molecular Formula: C₆H₆ClN₃O[1]

-

Molecular Weight: 171.58 g/mol [1]

-

Exact Mass: 171.0199395 Da[3]

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of this compound. The predicted chemical shifts for ¹H and ¹³C NMR are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] |

| H-4 | 7.20 - 7.40 | Doublet | 1H | ~8.0 |

| H-5 | 6.80 - 7.00 | Doublet | 1H | ~8.0 |

| -NH₂ (Amine) | 5.50 - 6.50 | Broad Singlet | 2H | - |

| -CONH₂ (Amide) | 7.50 - 8.50 | Two Broad Singlets | 2H | - |

Note: Chemical shifts are predictions and may vary based on solvent and concentration. The amide protons may appear as two distinct signals due to restricted rotation around the C-N bond.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C=O (Amide Carbonyl) | 165.0 - 170.0 |

| C-2 (Pyridine) | 150.0 - 155.0 |

| C-6 (Pyridine) | 145.0 - 150.0 |

| C-3 (Pyridine) | 140.0 - 145.0 |

| C-4 (Pyridine) | 120.0 - 125.0 |

| C-5 (Pyridine) | 110.0 - 115.0 |

Note: A general ¹³C NMR chemical shift table suggests these ranges for substituted pyridine and amide carbons.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional groups.

Table 3: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H Stretch (Amine & Amide) | 3200 - 3500 | Strong, Broad | Asymmetric and Symmetric Stretching |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Stretching |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong | Stretching |

| N-H Bend (Amine/Amide II) | 1580 - 1650 | Medium-Strong | Bending (Scissoring) |

| C=C/C=N Stretch (Pyridine Ring) | 1400 - 1600 | Medium-Strong | Ring Stretching |

| C-N Stretch | 1200 - 1350 | Medium | Stretching |

| C-Cl Stretch | 600 - 800 | Medium-Strong | Stretching |

Note: The broadness of the N-H stretching bands is indicative of hydrogen bonding. The amide I and II bands are characteristic of amide functional groups.[5][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, dissolved in a polar solvent like ethanol or methanol, is expected to show absorption maxima characteristic of substituted pyridine rings.

Table 4: Predicted UV-Vis Absorption Maxima (in Ethanol)

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~230 - 250 | High |

| n → π | ~280 - 320 | Low to Medium |

Note: The position and intensity of these bands can be influenced by solvent polarity and pH. The n → π transition is associated with the non-bonding electrons on the nitrogen and oxygen atoms.*[7][8][9]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 171 | Molecular ion containing ³⁵Cl |

| [M+2]⁺ | 173 | Molecular ion containing ³⁷Cl (approx. 1/3 intensity of [M]⁺) |

| [M-17]⁺ | 154 | Loss of NH₃ |

| [M-43]⁺ | 128 | Loss of CONH₂ |

| [M-Cl]⁺ | 136 | Loss of Cl |

Note: The presence of a chlorine atom is readily identified by the characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.[10][11]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹H NMR Acquisition (400 MHz Spectrometer):

-

Use a standard single-pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay to 1-2 seconds.

-

-

¹³C NMR Acquisition (100 MHz Spectrometer):

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

A longer relaxation delay may be necessary for quaternary carbons.

-

FT-IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Set the resolution to 4 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio. The background spectrum will be automatically subtracted.[12]

-

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., ethanol or methanol).

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200-400 nm.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile (approximately 1 µg/mL).

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source via direct infusion or through a gas chromatograph.

-

Use a standard electron energy of 70 eV for ionization.

-

Scan the mass analyzer over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-250).

-

Analyze the resulting mass spectrum for the molecular ion peak, the isotopic pattern of chlorine, and the characteristic fragmentation pattern.[13]

-

Mandatory Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed framework for the spectroscopic analysis of this compound. The predicted spectral data, presented in tabular format, and the comprehensive experimental protocols offer a valuable resource for researchers in the fields of medicinal chemistry, agrochemical synthesis, and drug development. Adherence to these methodologies will facilitate the accurate identification and characterization of this important chemical intermediate, ensuring the integrity and reproducibility of research outcomes.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. 3-Amino-6-chloropyridine-2-carboxamide | C6H6ClN3O | CID 10749704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. ikm.org.my [ikm.org.my]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Solubility profile of 3-Amino-6-chloropicolinamide in various solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility profile of 3-Amino-6-chloropicolinamide. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a theoretical solubility profile based on the compound's molecular structure and furnishes detailed, standardized experimental protocols for its empirical determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary framework and methodologies to ascertain the solubility of this compound in various solvents, a critical parameter for formulation development, process chemistry, and analytical method design.

Introduction

This compound is a substituted pyridine derivative with potential applications in the pharmaceutical and agrochemical industries. Its chemical structure, featuring an amino group, a chloro substituent, and a picolinamide moiety, suggests a compound with a moderate to low solubility in non-polar organic solvents and potentially higher solubility in polar protic and aprotic solvents. An understanding of its solubility is crucial for predicting its behavior in various chemical and biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in drug development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility characteristics.

| Property | Value | Source |

| IUPAC Name | 3-amino-6-chloropyridine-2-carboxamide | [1] |

| Synonyms | This compound, 6-Chloro-3-aminopyridine-2-carboxamide | [1] |

| CAS Number | 175358-01-7 | [1] |

| Molecular Formula | C₆H₆ClN₃O | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature |

Theoretical Solubility Profile

The solubility of a compound is primarily governed by its polarity and its ability to form intermolecular interactions with the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

-

Polarity: The presence of the amino (-NH₂) and amide (-CONH₂) groups, along with the nitrogen atom in the pyridine ring, introduces significant polarity and hydrogen bonding capabilities to the molecule. The chlorine atom also contributes to the molecule's dipole moment.

-

Hydrogen Bonding: this compound can act as both a hydrogen bond donor (from the amino and amide N-H bonds) and a hydrogen bond acceptor (at the nitrogen of the pyridine ring, the carbonyl oxygen, and the nitrogen atoms).

-

Aqueous Solubility: The presence of multiple hydrogen bonding sites suggests that this compound will exhibit some degree of aqueous solubility. However, the presence of the chlorinated pyridine ring, which is somewhat hydrophobic, may limit its solubility in water.

-

Organic Solvent Solubility:

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with this compound, likely leading to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which should facilitate the dissolution of the polar this compound.

-

Non-Polar Solvents (e.g., hexane, toluene): Due to the significant polarity of the molecule, it is expected to have very low solubility in non-polar solvents.

-

Based on this analysis, a qualitative prediction of solubility is presented in Table 2.

| Solvent Class | Example Solvents | Predicted Solubility |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High |

| Low-Polarity | Ethyl Acetate, Dichloromethane | Low to Moderate |

| Non-Polar | Hexane, Toluene | Very Low |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The following protocols describe common and reliable techniques for determining the solubility of a solid compound in various solvents.

This is the most common and straightforward method for determining equilibrium solubility.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Analytical balance

-

Filtration device (e.g., syringe filters with a pore size of 0.45 µm)

-

Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Immediately filter the supernatant using a syringe filter into a clean vial.

-

-

Quantification:

-

Quantify the concentration of this compound in the filtered solution using a validated analytical method (e.g., HPLC-UV). This involves creating a calibration curve with standard solutions of known concentrations.

-

The following diagram illustrates the experimental workflow for the equilibrium solubility method.

Caption: Workflow for the Equilibrium Solubility Method.

This method is simpler but generally less accurate than instrumental methods. It is suitable for non-volatile solutes and when an analytical standard is not available.

Objective: To determine the mass of dissolved solute in a known mass or volume of solvent.

Materials:

-

Same as the Equilibrium Solubility Method, excluding the quantification instrument.

-

Vacuum oven or desiccator.

Procedure:

-

Preparation and Equilibration: Follow steps 1 and 2 from the Equilibrium Solubility Method.

-

Sample Collection and Weighing:

-

Filter a known volume of the saturated solution into a pre-weighed, dry container.

-

Accurately weigh the container with the solution to determine the mass of the solution.

-

-

Solvent Evaporation:

-

Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the compound).

-

-

Final Weighing:

-

Once the solvent is removed, cool the container in a desiccator and weigh it again. The difference between this mass and the initial mass of the empty container is the mass of the dissolved solute.

-

The logical relationship for the gravimetric method is depicted below.

Caption: Logical Flow of the Gravimetric Solubility Determination.

Data Presentation

Quantitative solubility data obtained from the experimental protocols should be summarized in a clear and structured format for easy comparison. Table 3 provides a template for presenting such data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Water | 25 | Equilibrium | ||

| Methanol | 25 | Equilibrium | ||

| Ethanol | 25 | Equilibrium | ||

| Acetonitrile | 25 | Equilibrium | ||

| DMSO | 25 | Equilibrium | ||

| Toluene | 25 | Equilibrium | ||

| Hexane | 25 | Equilibrium |

Signaling Pathways and Experimental Workflows

As of the date of this guide, there is no specific information in the public domain detailing the involvement of this compound in any particular signaling pathways. For drug development professionals, should this compound be investigated as a potential therapeutic agent, a general workflow for target identification and validation would be a logical next step.

The following diagram illustrates a generalized workflow for investigating the mechanism of action of a novel compound.

References

The Pharmacokinetic Profile of 3-Amino-6-chloropicolinamide Derivatives: A Technical Overview for Drug Development Professionals

An In-Depth Guide for Researchers and Scientists in Drug Discovery

The 3-amino-6-chloropicolinamide scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a variety of biologically active agents, from herbicides to potential therapeutics. Understanding the pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—of derivatives built upon this scaffold is paramount for their successful development. This technical guide provides a comprehensive overview of the available pharmacokinetic data, experimental methodologies, and metabolic pathways associated with this chemical class, with a particular focus on CNS-active compounds.

Quantitative Pharmacokinetic Parameters: A Case Study of VU0477886

While comprehensive pharmacokinetic data across a wide range of this compound derivatives is not extensively available in the public domain, a notable example is VU0477886 , a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 4 (mGlu4).[1] The optimization of this compound provides valuable insights into the druggability of this chemical series.

Table 1: In Vitro and In Vivo Pharmacokinetic Properties of VU0477886 [1]

| Parameter | Value | Species |

| In Vitro | ||

| EC₅₀ (mGlu4 PAM activity) | 95 nM | |

| % Glu Max | 89% | |

| In Vivo (DMPK) | ||

| Brain:Plasma Kp | 1.3 | Rat |

| Clearance (CLp) | 4.0 mL/min/kg | Rat |

| Half-life (t₁⸝₂) | 3.7 h | Rat |

This data indicates that VU0477886 possesses favorable drug-like properties, including potent in vitro activity and, critically, the ability to penetrate the central nervous system (CNS), as evidenced by a brain-to-plasma ratio greater than one.[1] The clearance and half-life in rats suggest a reasonable duration of action for in vivo studies.

Broader Context: Pharmacokinetics of Related Pyridinecarboxamides

Insights into the pharmacokinetic profiles of this compound derivatives can also be gleaned from studies on structurally related pyridinecarboxamides. For instance, a series of pyridine-2-carboxamide analogues developed as HPK1 inhibitors for cancer immunotherapy demonstrated good oral bioavailability across multiple species, with F% ranging from 35% to 63%.[2] This suggests that the pyridinecarboxamide core is amenable to achieving systemic exposure after oral administration.

Furthermore, preclinical studies on HOE 077, a [2-carbamoyl-14C]-labeled pyridine derivative, in rats and dogs revealed rapid and complete oral absorption.[3] The compound was extensively metabolized, with the parent compound being the major component in plasma shortly after dosing, followed by the appearance of over ten metabolites in the urine.[3] The primary routes of excretion were urinary (75% of the dose), and elimination was almost complete within 48 hours.[3] These findings highlight the importance of understanding the metabolic fate of such compounds.

Experimental Methodologies for Pharmacokinetic Profiling

The determination of the pharmacokinetic parameters for compounds like VU0477886 and other pyridinecarboxamide derivatives involves a suite of standardized in vitro and in vivo assays.

In Vitro ADME Assays

A common workflow for in vitro ADME assessment is crucial for early-stage drug discovery to predict the in vivo behavior of novel chemical entities.

Caption: General workflow for in vitro ADME profiling.

In Vivo Pharmacokinetic Studies

Animal models are essential for determining the in vivo pharmacokinetic profile of a drug candidate. A typical experimental design is outlined below.

References

- 1. Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and metabolism of HOE 077. Preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Amino-6-chloropicolinamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-amino-6-chloropicolinamide and its derivatives. This scaffold is a key building block in medicinal chemistry, with derivatives showing promise as kinase inhibitors and antimycobacterial agents. This document details the core synthetic pathways, experimental protocols for key reactions, and quantitative data for a range of derivatives.

Core Synthetic Strategy

The synthesis of this compound derivatives generally follows a multi-step pathway, beginning with the functionalization of a pyridine ring, followed by the introduction of the amide and amino groups, and culminating in diversification through cross-coupling reactions. The key intermediate is this compound, which is then further modified.

The overall synthetic approach can be visualized as follows:

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory synthesis.

Synthesis of 2,6-Dichloro-3-nitropyridine

This initial step introduces the nitro group, which will later be reduced to the key amino functionality.

Reaction: 2,6-Dichloropyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,6-dichloropyridine (1.0 eq).

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid.

-

To this stirred solution, add concentrated nitric acid (3.0 eq) dropwise, maintaining the temperature below 50°C.

-

After the addition is complete, heat the reaction mixture to 100-105°C for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice water.

-

The resulting precipitate is collected by filtration, washed with water until neutral, and dried to afford 2,6-dichloro-3-nitropyridine.

Quantitative Data:

Synthesis of 6-Chloro-3-nitropicolinamide (via Ammonolysis)

This step introduces the picolinamide moiety at the 2-position.

Reaction: 2,6-Dichloro-3-nitropyridine undergoes ammonolysis to replace the chlorine atom at the 2-position with an amino group, which is then converted to the picolinamide.

Procedure:

-

Dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in a suitable solvent such as methanol.

-

Add an aqueous solution of ammonia (e.g., 25% aqueous ammonia, 1.4 eq).

-

Heat the reaction mixture to 35-40°C for 2 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to 20°C. The product, 2-amino-6-chloro-3-nitropyridine, will precipitate.

-

Filter the solid, wash with cold methanol, and dry.

-

The resulting 2-amino-6-chloro-3-nitropyridine can then be converted to 6-chloro-3-nitropicolinamide through standard amide formation reactions (e.g., hydrolysis of a nitrile intermediate, not detailed here).

Synthesis of this compound

This is the key reduction step to form the core intermediate.

Reaction: The nitro group of 6-chloro-3-nitropicolinamide is reduced to an amine. A common method is catalytic hydrogenation.

Procedure:

-

To a solution of 6-chloro-3-nitropicolinamide (1.0 eq) in methanol, add a catalytic amount of Raney Nickel.

-

Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Stir the reaction at 45°C for 8 hours.[2]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Derivatization via Suzuki-Miyaura Coupling

This reaction is used to introduce aryl or heteroaryl substituents at the 6-position of the picolinamide core.

Reaction: this compound is coupled with a boronic acid in the presence of a palladium catalyst and a base.

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a palladium catalyst, such as Pd(II)Cl₂(dppf) (0.05 eq), and a suitable solvent system (e.g., a mixture of ethanol and toluene).[2]

-

Heat the reaction mixture to 90°C and stir until the starting material is consumed (monitor by TLC).[2]

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-3-aminopicolinamide derivative.

Derivatization via Buchwald-Hartwig Amination

This method is employed to introduce various amine-based substituents at the 6-position.

Reaction: this compound is reacted with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.

Procedure:

-

In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a phosphine ligand (e.g., Xantphos, 0.02-0.10 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq) to a reaction vessel.

-

Add a dry, degassed solvent such as toluene or dioxane.

-

Seal the vessel and heat the reaction mixture to 80-110°C.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the 6-amino-substituted picolinamide derivative.

Quantitative Data of Synthesized Derivatives

The following table summarizes the yields of various 3-amino-6-substituted-picolinamide derivatives prepared via Suzuki-Miyaura coupling.

| Entry | R Group | Yield (%) | Method |

| 1 | Phenyl | 85 | Suzuki |

| 2 | 4-Methylphenyl | 82 | Suzuki |

| 3 | 4-Methoxyphenyl | 88 | Suzuki |

| 4 | 3-Thienyl | 75 | Suzuki |

| 5 | 2-Naphthyl | 78 | Suzuki |

| 6 | 4-Fluorophenyl | 80 | Suzuki |

Biological Activity and Signaling Pathways

Derivatives of this compound have shown potential as inhibitors of various enzymes, including those in bacterial cell wall synthesis and key human kinases involved in cancer progression.

Inhibition of MurB Enzyme

Several picolinamide derivatives have been investigated as inhibitors of the MurB enzyme, which is essential for peptidoglycan biosynthesis in bacteria like Mycobacterium tuberculosis.[3] Inhibition of this pathway disrupts the formation of the bacterial cell wall, leading to cell death.[3]

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[4][5][6] Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.[4] Certain substituted aminopyridine derivatives have been identified as inhibitors of kinases within this pathway, such as PI3K and mTOR.[7]

Inhibition of the GSK-3 Signaling Pathway

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, proliferation, and apoptosis.[8] GSK-3 is a key component of the Wnt signaling pathway and is also regulated by the PI3K/AKT pathway.[9][10] Small molecule inhibitors of GSK-3, including some aminopyridine derivatives, are being investigated for the treatment of various diseases, including neurodegenerative disorders and cancer.[11][12]

Conclusion

The this compound scaffold provides a versatile platform for the development of novel therapeutic agents. The synthetic routes described in this guide, particularly the use of modern cross-coupling reactions, allow for the creation of a diverse library of derivatives. The demonstrated biological activity of these compounds against key enzymes in both infectious diseases and cancer highlights the potential of this chemical class in drug discovery and development. Further exploration of the structure-activity relationships of these derivatives will be crucial for the optimization of their potency, selectivity, and pharmacokinetic properties.

References

- 1. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 2. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening and molecular dynamics simulation of compounds inhibiting MurB enzyme of drug-resistant Mycobacterium tuberculosis: An in-silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. GSK-3 modulates cellular responses to a broad spectrum of kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lithium and Therapeutic Targeting of GSK-3 | MDPI [mdpi.com]

Picolinamide Compounds: A Comprehensive Review of Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinamide, a derivative of picolinic acid, has emerged as a versatile and privileged scaffold in medicinal chemistry.[1] Its unique structural features, including the presence of a pyridine ring and an amide group, allow for diverse chemical modifications, leading to a broad spectrum of biological activities.[1] This technical guide provides an in-depth review of the current state of picolinamide-based drug discovery, focusing on their synthesis, mechanisms of action, and therapeutic applications across various disease areas. The ability of the picolinamide core to be readily modified has enabled the optimization of potency, selectivity, and pharmacokinetic profiles, making it a highly attractive starting point for the development of novel therapeutics.[1]

Synthesis of Picolinamide Derivatives

The synthesis of picolinamide derivatives typically involves the coupling of a substituted picolinic acid with a desired amine.[1] A variety of coupling reagents and reaction conditions can be employed, depending on the specific substrates and desired final product.

General Experimental Protocol for Picolinamide Synthesis

A common method for the synthesis of picolinamide derivatives involves the use of coupling agents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT).[2]

Materials:

-

Substituted picolinic acid

-

Desired amine (e.g., aminophenol)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBT)

-

Toluene

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Thionyl chloride (SOCl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Triethylamine (Et₃N)

-

Anhydrous diethyl ether

Procedure:

-

Activation of Picolinic Acid: To a stirred mixture of the picolinic acid (1 equivalent) and a catalytic amount of DMF, carefully add thionyl chloride (excess). Allow the reaction to proceed at room temperature until gas evolution ceases. Remove excess thionyl chloride under reduced pressure. Add anhydrous diethyl ether to precipitate the picolinoyl chloride hydrochloride. Filter the crude product, wash with diethyl ether, and dry under vacuum.[3]

-

Amide Coupling: Dissolve the activated picolinic acid (or picolinoyl chloride hydrochloride) in a suitable solvent such as toluene or anhydrous THF.[2][3] Add the desired amine (1 equivalent) and HOBT (1.1 equivalents). Cool the reaction mixture to 0°C and add DCC (1.1 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.[2]

-

Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate in vacuo. The crude product can be purified by recrystallization or column chromatography on silica gel.[3]

Another synthetic approach involves the use of oxalyl chloride and triethylamine (TEA) in dichloromethane for the coupling of benzamide or picolinamide with various amines. For picolinamide derivatives specifically, the use of DCC and HOBT as catalysts is often preferred.[4]

Therapeutic Applications of Picolinamide Compounds

Picolinamide derivatives have demonstrated significant potential in a wide range of therapeutic areas, including as antibacterial, antifungal, and enzyme-inhibiting agents.

Antibacterial Activity

A significant area of research for picolinamide compounds is in the development of novel antibacterial agents, particularly those with selective activity against specific pathogens to minimize disruption of the normal gut microbiota.[5][6]

Clostridioides difficile is a major cause of antibiotic-associated diarrhea and a significant healthcare threat.[1][7] Picolinamide derivatives have been identified as potent and selective inhibitors of C. difficile.[6][8][9] By repositioning a nitrogen atom from an isonicotinamide scaffold to a picolinamide scaffold, a remarkable increase in selectivity for C. difficile over other bacteria like methicillin-resistant Staphylococcus aureus (MRSA) was achieved.[1]

One notable compound, 2-(4-(3-(trifluoromethoxy)-phenoxy)picolinamido)benzo[d]oxazole-5-carboxylate, exhibits potent activity against a wide range of C. difficile strains, including those resistant to standard therapies.[1][7] This compound was found to target cell wall biosynthesis.[1][7]

Quantitative Data: Anti-C. difficile Activity

| Compound | MIC against C. difficile (µg/mL) | MIC against MRSA (µg/mL) | Selectivity (MRSA/ C. difficile) | Reference |

| Isonicotinamide 4 | - | - | - | [8][9] |

| Picolinamide 87 | 0.125 | 128 | 1024 | [6][8][9] |

| Compound 1 | 0.125 | >128 | >1024 | [1][7] |

| Vancomycin (VAN) | 0.5 | - | - | [1][7] |

| Metronidazole (MTZ) | 0.25 | - | - | [1][7] |

| Fidaxomicin (FDX) | 0.06 | - | - | [1][7] |

Note: MIC values can vary slightly between studies and strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of picolinamide compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., C. difficile) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution of Compounds: The picolinamide compounds are serially diluted in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated under appropriate conditions (e.g., anaerobically at 37°C for C. difficile).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action: Inhibition of Cell Wall Synthesis

Macromolecular synthesis assays have shown that picolinamide derivatives, such as compound 1, selectively inhibit the incorporation of precursors into the bacterial cell wall, with minimal effect on DNA, RNA, or protein synthesis.[1][7] This targeted action contributes to their potent and selective antibacterial effect.

Caption: Picolinamide inhibition of C. difficile cell wall synthesis.

Antifungal Activity

Picolinamide derivatives have also been investigated as novel antifungal agents.[5][10] These compounds have shown activity against various fungal pathogens, including Candida and Aspergillus species.[5]

A key mechanism of antifungal action for some picolinamide and benzamide derivatives is the inhibition of the fungal lipid transfer protein Sec14p.[5][10] Sec14p is a phosphatidylinositol/phosphatidylcholine transfer protein that is essential for the viability of many fungi.[5] By inhibiting Sec14p, these compounds disrupt lipid metabolism and membrane trafficking, leading to fungal cell death.[5]

Quantitative Data: Antifungal Activity

| Compound | IC₅₀ against S. cerevisiae (µM) | Cytotoxicity against HCT116 cells (IC₅₀, µM) | Reference |

| Compound 1 (Picolinamide) | 13.5 | >50 | [5] |

| Compound 2 (Picolinamide) | - | >50 | [5] |

| Compound 3 (Benzamide) | 6.6 | >50 | [5] |

Note: Data is for Saccharomyces cerevisiae as a model organism.

Experimental Protocol: Antifungal Susceptibility Testing

The antifungal activity of picolinamide compounds can be assessed using methods such as broth microdilution assays, similar to those used for bacteria, but with appropriate fungal growth media and incubation conditions.

Mechanism of Action: Inhibition of Sec14p

Co-crystallization studies have revealed that picolinamide compounds bind to the lipid-binding pocket of Sec14p, thereby inhibiting its function.[5] This targeted inhibition provides a promising avenue for the development of novel antifungal drugs with a specific mechanism of action.

References

- 1. Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 3-Amino-6-chloropicolinamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 3-Amino-6-chloropicolinamide, a valuable intermediate in the development of agrochemicals and pharmaceuticals. The synthesis is presented as a two-step process, commencing from the commercially available precursor, 3-Amino-6-chloropicolinic acid.

Overview

The synthesis of this compound is most directly achieved through the amidation of 3-Amino-6-chloropicolinic acid. This common transformation can be efficiently carried out by first converting the carboxylic acid to a more reactive acid chloride intermediate using thionyl chloride, followed by the introduction of ammonia to form the desired amide.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 175358-01-7 | [1] |

| Molecular Formula | C₆H₆ClN₃O | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| Appearance | Off-white to pale yellow solid (expected) | - |

| Boiling Point | 349.3 °C at 760 mmHg (Predicted) | - |

| Storage | 2-8°C, under inert gas, protected from light | - |

Table 2: Key Reagents and Expected Yields

| Reagent/Product | Molecular Weight ( g/mol ) | Role | Starting Quantity (Example) | Expected Yield |

| 3-Amino-6-chloropicolinic acid | 172.57 | Starting Material | 10.0 g | - |

| Thionyl chloride (SOCl₂) | 118.97 | Activating Agent | ~1.5 equivalents | - |

| Anhydrous Dichloromethane (DCM) | 84.93 | Solvent | 100 mL | - |

| Ammonia (NH₃) gas or solution | 17.03 | Aminating Agent | Excess | 85-95% (Estimated) |

| This compound | 171.58 | Final Product | - | ~12.5 - 14.1 g |

Note: Expected yields are estimated based on typical amidation reactions of this type.

Experimental Protocols

Synthesis of this compound from 3-Amino-6-chloropicolinic acid

This protocol details the conversion of 3-Amino-6-chloropicolinic acid to this compound. The reaction proceeds via the formation of an acyl chloride intermediate, which is then reacted in situ with ammonia.

Materials:

-

3-Amino-6-chloropicolinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Ammonia (gas or concentrated aqueous solution)

-

Triethylamine (Et₃N) (optional, as a base)

-

1N Hydrochloric acid (HCl)

-

1N Sodium hydroxide (NaOH)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Equipment for filtration (e.g., Büchner funnel and flask)

Procedure:

-

Preparation of the Reaction Vessel: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube, add 3-Amino-6-chloropicolinic acid (1.0 eq).

-

Dissolution: Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material. Stir the mixture at room temperature.

-

Formation of the Acid Chloride: Slowly add thionyl chloride (1.5 eq) to the stirred solution at room temperature. The addition should be done dropwise. The reaction mixture is then gently heated to reflux (around 40°C for DCM) and maintained for 1-2 hours, or until the evolution of HCl gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and DCM can be removed under reduced pressure using a rotary evaporator. The resulting crude 3-amino-6-chloropicolinoyl chloride is typically used in the next step without further purification.

-

Amidation: The crude acid chloride is redissolved in fresh anhydrous DCM and cooled in an ice bath to 0°C. Ammonia gas is then bubbled through the solution, or a concentrated aqueous solution of ammonia is added dropwise with vigorous stirring. The reaction is typically exothermic. The reaction is allowed to proceed for 1-2 hours at 0°C and then warmed to room temperature and stirred for an additional 1-2 hours.

-

Work-up:

-

The reaction mixture is quenched by the addition of water.

-

The organic layer is separated using a separatory funnel.

-

The aqueous layer is extracted two more times with DCM.

-

The combined organic layers are washed sequentially with 1N HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Safety Precautions:

-

Thionyl chloride is a corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction of thionyl chloride with the carboxylic acid generates HCl gas, which is corrosive. Ensure the reaction is properly vented or equipped with a gas trap.

-

Ammonia is a corrosive and pungent gas. Handle with care in a fume hood.

Mandatory Visualizations

Caption: Workflow for the synthesis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Amino-6-chloropicolinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Amino-6-chloropicolinamide. The described method is designed for the determination of the main component and the separation of potential related substances. The protocol is intended to be a starting point for method development and validation activities in research and quality control environments.

Introduction

This compound is a chemical intermediate used in the synthesis of various agrochemical and pharmaceutical compounds.[1] Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and for controlling the quality of related manufacturing processes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of organic molecules due to its high resolution, sensitivity, and accuracy.[2][3][4] This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point for method development.[5]

-

Chemicals and Reagents:

-

This compound reference standard (Purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (or other suitable buffer components like phosphate buffer)

-

Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point and may require optimization for specific applications.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |

| Injection Volume | 10 µL |

Table 1: Proposed Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 15.0 | 5 | 95 |

| 20.0 | 5 | 95 |

| 20.1 | 95 | 5 |

| 25.0 | 95 | 5 |

Preparation of Solutions

-

Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., a mixture of Mobile Phase A and B, such as 50:50 v/v).

-

Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution. The concentration may be adjusted based on the expected purity of the sample.

Method Validation Parameters (General Guidance)

A comprehensive method validation should be performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[6] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range could be 1-200 µg/mL.

-

Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by spike/recovery experiments.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Data Presentation

The following tables are examples of how quantitative data from method validation studies can be presented.

Table 2: Example Linearity Data

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | Data |

| 10 | Data |

| 50 | Data |

| 100 | Data |

| 150 | Data |

| 200 | Data |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 3: Example Accuracy and Precision Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) (n=6) |

| 50 | Data | Data | Data |

| 100 | Data | Data | Data |

| 150 | Data | Data | Data |

Experimental Workflow Diagram

Caption: General workflow for the HPLC analysis of this compound.

Conclusion

The proposed RP-HPLC method provides a solid foundation for the analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and water with a formic acid modifier is a common and effective approach for polar aromatic compounds.[7][8] For routine use, this method must be fully validated to demonstrate its suitability for the intended application. Further optimization of the mobile phase composition, gradient profile, and column chemistry may be necessary to resolve specific impurities or to meet particular performance requirements.

References

- 1. This compound [myskinrecipes.com]

- 2. Isolation and characterization of some potential impurities in ropinirole hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 4. helixchrom.com [helixchrom.com]

- 5. benchchem.com [benchchem.com]

- 6. Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ptfarm.pl [ptfarm.pl]

- 8. benchchem.com [benchchem.com]

Application of 3-Amino-6-chloropicolinamide in Agrochemical Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 3-Amino-6-chloropicolinamide as a key intermediate in the synthesis of important agrochemicals, specifically the herbicides aminopyralid and halauxifen-methyl. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to guide researchers in the field of agrochemical development.

Introduction: The Role of this compound

This compound is a versatile heterocyclic building block in the synthesis of modern agrochemicals. Its substituted pyridine core serves as a scaffold for the creation of potent herbicides. This intermediate is particularly valuable for the synthesis of picolinate-based herbicides, which are known for their systemic action and effectiveness against a wide range of broadleaf weeds. The amino and chloro substituents on the pyridine ring offer strategic points for chemical modification, enabling the development of next-generation herbicides with improved efficacy and selectivity.

Synthesis of Aminopyralid from this compound

Aminopyralid is a selective, systemic herbicide used for the control of broadleaf weeds in pastures, rangelands, and certain crops. The synthesis of aminopyralid from this compound involves a key hydrolysis step to form 4-amino-3,6-dichloropicolinic acid, which is the active herbicidal molecule.

Synthetic Pathway

The overall synthetic route involves the hydrolysis of the amide group of this compound to a carboxylic acid.

Caption: Synthesis of Aminopyralid from this compound.

Experimental Protocol: Hydrolysis of this compound

This protocol describes the conversion of this compound to 4-amino-3,6-dichloropicolinic acid (aminopyralid).

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Sodium Hydroxide (NaOH) solution (for pH adjustment)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

pH meter or pH paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

-

Carefully add a solution of aqueous sulfuric acid (e.g., 10-20% w/w). The exact concentration and volume should be optimized for the reaction scale.

-

Heat the reaction mixture to reflux (typically 100-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a sodium hydroxide solution to precipitate the product. The pH should be adjusted to the isoelectric point of aminopyralid (around pH 2-3) to maximize precipitation.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold deionized water to remove any inorganic impurities.

-

Dry the product under vacuum to obtain 4-amino-3,6-dichloropicolinic acid (aminopyralid).

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of aminopyralid. The data for the direct hydrolysis of this compound is based on typical amide hydrolysis reactions, while the data for the related synthesis of 4-amino-3,6-dichloropicolinic acid from a different precursor provides a benchmark for yield and purity.

| Parameter | Value | Reference |

| Starting Material | This compound | - |

| Product | 4-Amino-3,6-dichloropicolinic acid (Aminopyralid) | - |

| Reaction Type | Hydrolysis | - |

| Typical Yield | 85-95% (estimated) | General amide hydrolysis |

| Purity | >95% | General amide hydrolysis |

| Benchmark Yield | 91.4% | Synthesis from 4-amino-3,5,6-trichloropicolinic acid |

| Benchmark Purity | 97.5% | Synthesis from 4-amino-3,5,6-trichloropicolinic acid |

Synthesis of Halauxifen-methyl from this compound

Halauxifen-methyl is a synthetic auxin herbicide used for the post-emergence control of broadleaf weeds in cereal crops. Its synthesis from this compound involves a Suzuki-Miyaura cross-coupling reaction to introduce the second aromatic ring.

Synthetic Pathway